molecular formula C32H42N4O11 B12385560 Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH

Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH

Cat. No.: B12385560
M. Wt: 658.7 g/mol
InChI Key: JCSQDGSFAGSQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH is a compound that serves as a polyethylene glycol-based proteolysis targeting chimera linker. It is used in the synthesis of proteolysis targeting chimeras, which are molecules designed to target specific proteins for degradation. This compound is characterized by its fluorenylmethyloxycarbonyl-protected glycine tripeptide linked to a polyethylene glycol spacer and a carboxylic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability and reproducibility, with stringent quality control measures in place to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-Gly-Gly-Gly-NH-PEG4-C2-COOH involves its role as a linker in proteolysis targeting chimeras. These chimeras recruit specific proteins to the ubiquitin-proteasome system for degradation. The polyethylene glycol spacer enhances solubility and bioavailability, while the carboxylic acid group facilitates conjugation to other molecules .

Properties

Molecular Formula

C32H42N4O11

Molecular Weight

658.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C32H42N4O11/c37-28(33-10-12-44-14-16-46-18-17-45-15-13-43-11-9-31(40)41)19-34-29(38)20-35-30(39)21-36-32(42)47-22-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,33,37)(H,34,38)(H,35,39)(H,36,42)(H,40,41)

InChI Key

JCSQDGSFAGSQNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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